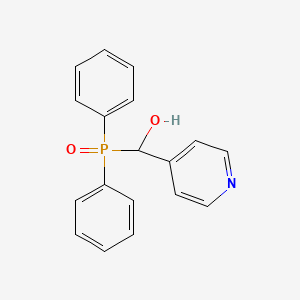

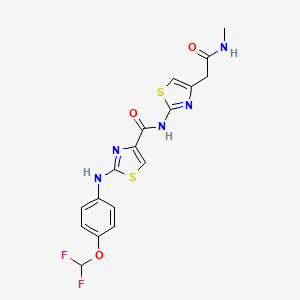

![molecular formula C8H15N B2600444 9-Azabicyclo[6.1.0]nonane CAS No. 286-61-3](/img/structure/B2600444.png)

9-Azabicyclo[6.1.0]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

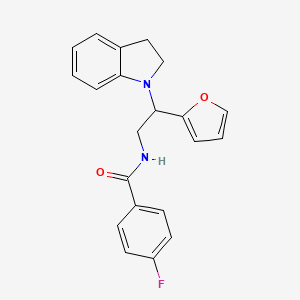

9-Azabicyclo[6.1.0]nonane is a chemical compound with the molecular formula C8H15N . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported a three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical . Another study reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The InChI string representation of its structure is InChI=1S/C8H15N/c1-2-4-6-8-7 (9-8)5-3-1/h7-9H,1-6H2 .

Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the oxidation of alcohols to afford the corresponding carbonyl compounds . Another study reported the use of this compound in a diverted Tsuji–Trost process .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 125.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its topological polar surface area is 21.9 Ų .

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Synthesis and Stability : 9-Azabicyclo[6.1.0]nonane derivatives are highlighted for their stability and catalytic potential, particularly in oxidation reactions. For instance, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) exhibits high activity as a catalyst in the oxidation of alcohols to their corresponding carbonyl compounds, surpassing other similar catalysts like TEMPO in terms of activity due to its unhindered and stable nitroxyl radical nature (Shibuya et al., 2009).

Synthesis of Derivatives : The compound serves as a versatile precursor for the synthesis of a wide range of functionalized derivatives. For instance, a novel protocol enables the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals through a cascade reaction. This approach is particularly suitable for combinatorial and parallel syntheses of natural-like products in a one-pot reaction, showcasing the compound's flexibility in chemical synthesis (Duan et al., 2021).

Enantiomer Separation and Absolute Configuration : The enantiomerically pure derivatives of 9-azabicyclo[3.3.1]nonane are also of significant interest. Research has shown the successful synthesis and enantiomer resolution of these derivatives, which can serve as chiral building blocks for further chemical synthesis. The absolute configuration of these derivatives is determined through experimental and simulated circular dichroism spectra, underlining the compound's potential in producing optically active synthetic intermediates (Bieliu̅nas et al., 2013).

Biomedical and Antimicrobial Applications

Antimicrobial and Antioxidant Properties : Derivatives of this compound have been studied for their antimicrobial and antioxidant activities. For instance, a study synthesized a series of bicyclic oximes with cyclohexadienone nuclei, which exhibited significant antimicrobial activities against various bacterial strains and antioxidant activities. The structure-activity relationships of these compounds suggest their potential as templates for future antimicrobial and antioxidant agents (Premalatha et al., 2013).

Antiprotozoal Potency : 3-Azabicyclo[3.2.2]nonanes, closely related to this compound, have been reported for their antiprotozoal potency. Structural variations and attachment of different side chains have shown significant activities against protozoal pathogens like Plasmodium falciparum and Trypanosoma brucei rhodesiense. These findings open avenues for exploring these compounds in the development of antiprotozoal drugs (Ahmad et al., 2016).

Orientations Futures

The future directions for the study and use of 9-Azabicyclo[6.1.0]nonane are promising. One study suggested that the modular approach developed for the synthesis of this compound can be extended with appropriate functionalities to synthesize many alkaloids . Another study reported the potential of this compound in the synthesis of bioactive molecules .

Propriétés

IUPAC Name |

9-azabicyclo[6.1.0]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-6-8-7(9-8)5-3-1/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWSHYQHALGTIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2C(N2)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

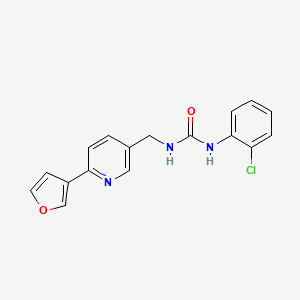

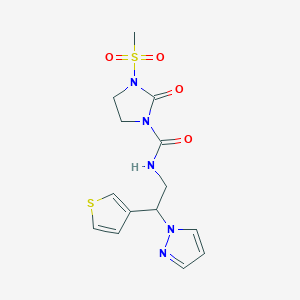

![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)

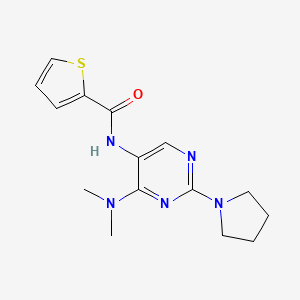

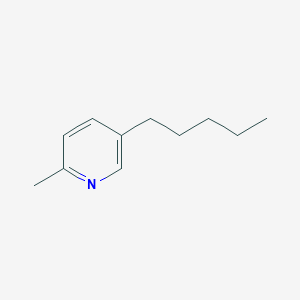

![1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride](/img/structure/B2600369.png)

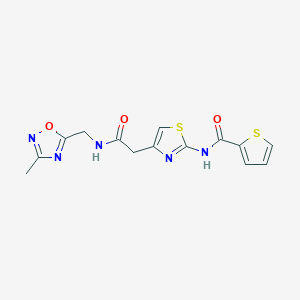

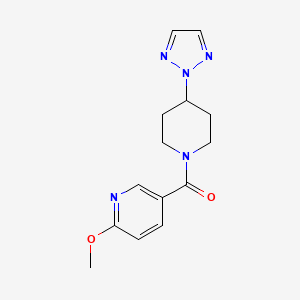

![Acetic acid;4-[2-[4-(trifluoromethyl)pyrazol-1-yl]ethoxy]benzenecarboximidamide](/img/structure/B2600375.png)

![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)